Icosyl D-glucoside

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Arachidyl glucoside is a sugar derivative used primarily as an emulsifier in various formulations. It is a non-ionic surfactant that helps stabilize emulsions, contributing to a pleasant skin feel. The compound is derived from natural sources such as rapeseed oil and sugar .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Arachidyl glucoside is typically synthesized through a two-step process known as transglycosylation. The first step involves the glycosylation of a low-carbon alcohol (such as butanol) with glucose to form a low-carbon alkyl glucoside. In the second step, this intermediate reacts with arachidyl alcohol (a 20-carbon long-chain alcohol) through acetal exchange to produce arachidyl glucoside .

Industrial Production Methods: Industrial production of arachidyl glucoside involves the use of rapeseed oil and sugar as starting materials. The process is optimized to ensure high yield and purity, often employing catalysts and controlled reaction conditions to facilitate the transglycosylation and acetal exchange reactions .

Análisis De Reacciones Químicas

Types of Reactions: Arachidyl glucoside undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert it into alcohols.

Substitution: It can participate in substitution reactions where the glucoside moiety is replaced by other functional groups

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Conditions often involve acidic or basic catalysts to facilitate the exchange of functional groups

Major Products: The major products formed from these reactions include various derivatives of arachidyl glucoside, such as carboxylic acids, alcohols, and substituted glucosides .

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

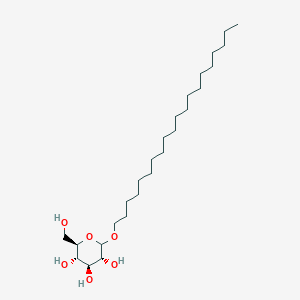

Icosyl D-glucoside, with the molecular formula C26H52O6, is derived from glucose and is characterized by its long-chain fatty acid component. This structure contributes to its unique properties, making it suitable for various applications.

Cosmetic Applications

- Surfactant Properties : this compound is primarily used as a surfactant in cosmetic formulations. Its ability to lower surface tension makes it effective in cleansing products, where it helps to emulsify oils and dirt, facilitating their removal from the skin and hair .

- Skin Conditioning Agent : The compound acts as a skin conditioning agent, providing moisturizing benefits. Its hydrophilic nature allows it to attract and retain moisture in the skin, enhancing hydration levels .

- Penetration Enhancer : Research indicates that this compound can function as a penetration enhancer, improving the delivery of active ingredients through the skin barrier. This property is particularly valuable in formulations aimed at delivering therapeutic agents .

Pharmaceutical Applications

- Drug Delivery Systems : The surfactant properties of this compound make it a candidate for use in drug delivery systems. Its ability to enhance solubility and bioavailability of poorly soluble drugs can lead to improved therapeutic outcomes .

- Anti-inflammatory Effects : Preliminary studies suggest that this compound may exhibit anti-inflammatory properties. This potential application is significant in developing treatments for inflammatory diseases .

- Stabilizing Agent : In pharmaceutical formulations, this compound can act as a stabilizing agent for emulsions and suspensions, ensuring uniformity and prolonging shelf life .

Food Industry Applications

- Food Additive : The compound may be used as a food additive due to its emulsifying properties. It can help stabilize food products by preventing separation of ingredients, thereby enhancing texture and consistency .

- Nutritional Supplements : Given its potential health benefits, including antioxidant properties, this compound could be explored as an ingredient in nutritional supplements aimed at promoting overall health .

Case Studies and Research Findings

Mecanismo De Acción

Arachidyl glucoside functions primarily as an emulsifier by reducing the surface tension between oil and water phases, thereby stabilizing emulsions. It forms lamellar structures that entrap water, enhancing the moisturizing capacity of formulations. This mechanism is particularly beneficial in topical applications, where it improves skin hydration and barrier function .

Comparación Con Compuestos Similares

- Decyl Glucoside

- Lauryl Glucoside

- Coco-Glucoside

- Caprylyl/Capryl Glucoside

Comparison: Arachidyl glucoside is unique due to its long-chain alkyl group (20 carbons), which provides superior emulsifying properties compared to shorter-chain alkyl glucosides like decyl glucoside and lauryl glucoside. This long-chain structure enhances its ability to stabilize emulsions and improve skin hydration, making it particularly valuable in high-performance cosmetic and pharmaceutical formulations .

Propiedades

Número CAS |

100231-68-3 |

|---|---|

Fórmula molecular |

C26H52O6 |

Peso molecular |

460.7 g/mol |

Nombre IUPAC |

(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-icosoxyoxane-3,4,5-triol |

InChI |

InChI=1S/C26H52O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-31-26-25(30)24(29)23(28)22(21-27)32-26/h22-30H,2-21H2,1H3/t22-,23-,24+,25-,26-/m1/s1 |

Clave InChI |

DHFUFHYLYSCIJY-WSGIOKLISA-N |

SMILES |

CCCCCCCCCCCCCCCCCCCCOC1C(C(C(C(O1)CO)O)O)O |

SMILES isomérico |

CCCCCCCCCCCCCCCCCCCCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O |

SMILES canónico |

CCCCCCCCCCCCCCCCCCCCOC1C(C(C(C(O1)CO)O)O)O |

Key on ui other cas no. |

100231-68-3 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.